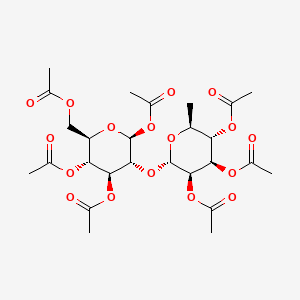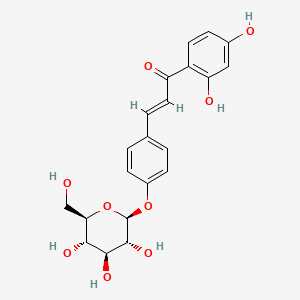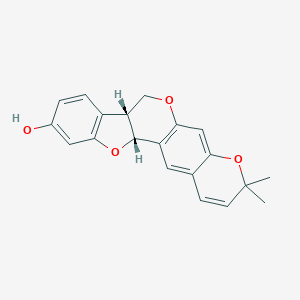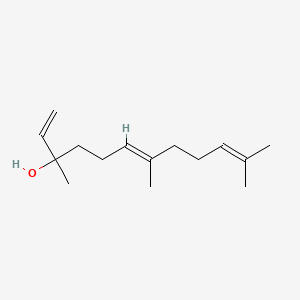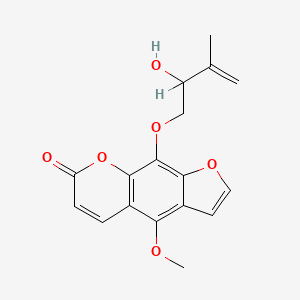
原花青素
描述
Procyanidins are a class of flavonoids known as proanthocyanidins or condensed tannins. These oligomeric compounds are formed from catechin and epicatechin molecules. They are widely distributed in various plants, including apples, maritime pine bark, cinnamon, aronia fruit, cocoa beans, grape seed, grape skin, and red wines . Procyanidins are recognized for their potent antioxidant properties and their role in promoting human health.
科学研究应用
Procyanidins have a wide range of applications in scientific research:
Chemistry:
- Used as antioxidants in various chemical formulations.
- Studied for their ability to stabilize free radicals and prevent oxidative damage.
Biology:
- Investigated for their role in plant defense mechanisms.
- Used as markers for studying plant metabolism and stress responses.
Medicine:
- Procyanidins are explored for their potential in treating chronic diseases such as cancer, diabetes, and cardiovascular diseases due to their antioxidant properties .
- Studied for their anti-inflammatory, anti-carcinogenic, and cardioprotective effects.
Industry:
- Utilized in the food industry as natural preservatives and colorants.
- Applied in the cosmetic industry for their skin-protective and anti-aging properties .
作用机制
Procyanidins exert their effects primarily through their antioxidant activity. They scavenge free radicals and chelate metal ions, thereby preventing oxidative stress and cellular damage. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways. Procyanidins also modulate signaling pathways related to inflammation, apoptosis, and cell proliferation, contributing to their therapeutic effects .
Similar Compounds:
Catechin and Epicatechin: Monomeric units of procyanidins with similar antioxidant properties.
Anthocyanidins: Oxidation products of procyanidins, known for their vibrant colors and antioxidant activity.
Tannins: Larger polymeric forms of procyanidins with astringent properties.
Uniqueness of Procyanidins: Procyanidins are unique due to their oligomeric structure, which provides a balance between solubility and bioactivity. Unlike monomeric catechins, procyanidins have enhanced stability and prolonged antioxidant effects. Compared to larger tannins, procyanidins are more bioavailable and can be absorbed more efficiently in the human body .
Procyanidins stand out for their diverse applications and significant health benefits, making them a valuable compound in various fields of research and industry.
安全和危害
According to the safety data sheet, procyanidin is for R&D use only and not for medicinal, household or other use . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Procyanidins are promising in the treatment of chronic metabolic diseases such as cancer, diabetes, and cardiovascular disease, as they prevent cell damage related to oxidative stress . Despite recent advances, multiple questions and challenges remain regarding procyanidin’s action, biogenesis, and bioavailability mechanisms . Further investigation of procyanidin’s metabolism, genetics, and cellular effects is necessary and should be pursued .
生化分析
Biochemical Properties
Procyanidin interacts with various enzymes, proteins, and other biomolecules. It has been shown to enhance the antioxidant system via the adenosine monophosphate-activated protein kinase (AMPK)/Nrf2/p62 signaling axis . Specifically, procyanidin treatment increases p-AMPK levels, along with the letilation of Nrf2 and gather Nrf2 to nucleus, which can promote the expression of NAD (P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS) .
Cellular Effects
Procyanidin has a variety of effects on different types of cells and cellular processes. It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity . It has been shown to inactivate membrane receptors and enzymes, reduce membrane fluidity, increase membrane permeability to ions, and, in extreme cases, rupture the cell membrane and release organelles .
Molecular Mechanism
At the molecular level, procyanidin exerts its effects through various mechanisms. It has been shown to modulate glucose homeostasis by affecting hepatic glucose production via adenosine monophosphate–activated protein kinase and/or insulin-signaling pathways . Furthermore, it has been shown to diminish inflammation in LPS-induced RAW264.7 cells by regulating ferroptosis via the Nrf2/HO-1/Keap-1 pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, procyanidin has been shown to have a tendency to spontaneously aggregate, forming high-order oligomers . This suggests that its bioactive properties could be attributed to its membranotropic effects .
Dosage Effects in Animal Models
In animal models, the effects of procyanidin vary with different dosages. For example, procyanidin intake has been shown to reduce weight gain and improve insulin resistance in obesity and diabetes mice .
Metabolic Pathways
Procyanidin is involved in various metabolic pathways. After ingestion, procyanidins are partially absorbed and metabolized through phase II detoxification . Most procyanidins are degraded by the gut bacteria and metabolized to phenolic acids such as phenyl-γ-valerolactones and phenolic metabolites, which are then absorbed .
Transport and Distribution
Procyanidin is transported and distributed within cells and tissues in various ways. The results of metabolite distributions in organs indicated that the conjugated reaction of free procyanidin B2 mainly occurred in the liver and diversified metabolites forms were observed in the small intestine .
Subcellular Localization
In terms of subcellular localization, procyanidin has a tendency to be located at the membrane interphase, with part of the molecule exposed to the water solvent and part of it reaching the first carbons of the hydrocarbon chains . It has no preferred orientation, and it completely excludes the CHOL molecule .
准备方法
Synthetic Routes and Reaction Conditions: Procyanidins can be synthesized through the polymerization of catechin and epicatechin under controlled conditions. The process typically involves the use of acid catalysts to facilitate the formation of oligomeric structures. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve the desired degree of polymerization.
Industrial Production Methods: Industrial production of procyanidins often involves the extraction from natural sources. For instance, grape seeds and skins are commonly used due to their high procyanidin content. The extraction process includes steps such as crushing, solvent extraction, and purification. Solvents like ethanol or water are used to extract procyanidins, followed by purification techniques such as chromatography to isolate the desired compounds .
化学反应分析
Types of Reactions: Procyanidins undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Procyanidins can be oxidized to form anthocyanidins, such as cyanidin, under oxidative conditions. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert procyanidins into their corresponding flavan-3-ol monomers using reducing agents like sodium borohydride.
Substitution: Procyanidins can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Major Products:
Oxidation Products: Cyanidin and other anthocyanidins.
Reduction Products: Catechin and epicatechin monomers.
Substitution Products: Various substituted flavonoid derivatives depending on the reagents used.
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4-dihydrochromene-3,4,5,7-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVVOUNEGQIPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858698 | |
| Record name | Procyanidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20347-71-1, 4852-22-6 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl]oxy]-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20347-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




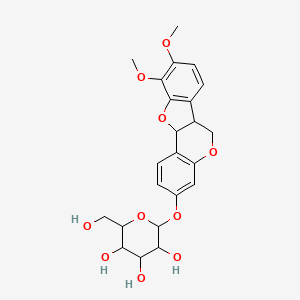


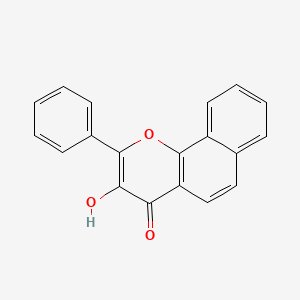
![2-Phenyl-2,3-dihydrobenzo[h]chromen-4-one](/img/structure/B600603.png)
